molecular formula C22H23FN4O3S B3398706 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021257-51-1

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B3398706
CAS No.: 1021257-51-1
M. Wt: 442.5 g/mol
InChI Key: MFUXGJWGYMDRTF-UHFFFAOYSA-N
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Description

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a pyridazine core, a (4-fluoro-3-methylphenyl)sulfonyl group, and a 2-methoxyphenyl substituent, all linked through a piperazine ring. The piperazine scaffold is a privileged structure in pharmacology, known to contribute to the bioactivity of molecules across a wide spectrum of therapeutic areas . Compounds containing piperazine and similar heterocycles have demonstrated a large span of pharmaceutical applications, including antioxidant, antibacterial, anticancer, and antiviral activities . The specific structural motifs present in this molecule—particularly the fluorinated aryl sulfonamide—are common in the design of compounds that target enzymes and receptors, suggesting potential for probing novel biological mechanisms. The integration of a pyridazine heterocycle further enhances its value as a unique scaffold for the development of chemical probes and lead compounds. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides of any kind.

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-16-15-17(7-8-19(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-20(24-25-22)18-5-3-4-6-21(18)30-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUXGJWGYMDRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine , often referred to as E118, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of depression. Its structural complexity, featuring a pyridazine core linked to a piperazine moiety and a sulfonamide group, suggests a unique pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C22H23FN4O3S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1040641-62-0

The compound's structure includes:

  • A pyridazine ring, which is often associated with various biological activities.
  • A sulfonamide group that enhances solubility and biological interactions.
  • A piperazine ring , known for its role in CNS activity.

Antidepressant Effects

Research indicates that E118 functions as a selective serotonin reuptake inhibitor (SSRI), similar to established antidepressants like fluoxetine. In animal models, particularly the forced swim test in mice, E118 demonstrated significant antidepressant-like effects, suggesting its potential efficacy in treating mood disorders.

The primary mechanism through which E118 exerts its antidepressant effects is by inhibiting the reabsorption of serotonin in the brain. This action increases serotonin availability in synaptic clefts, thereby enhancing mood regulation.

Comparative Studies

E118 has been compared to other compounds with similar structural features. The following table summarizes the biological activities and unique characteristics of these compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-FluorobenzenesulfonamideFluorobenzene and sulfonamideAntimicrobialSimpler structure without piperazine
1-(4-Fluorophenyl)piperazinePiperazine core with fluorophenylCNS activityLacks pyridazine core
6-MethylpyridazineMethyl-substituted pyridazinePotential anticancerNo piperazine or sulfonamide groups
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine Pyridazine core, piperazine ring, sulfonamide groupAntidepressantComplex structure with multiple pharmacophores

Case Studies and Research Findings

  • Antidepressant-Like Effects : A study published in Pharmacological Reports highlighted the antidepressant-like effects of E118 in the forced swim test, demonstrating reduced depressive symptoms in treated mice.
  • Monoamine Oxidase Inhibition : Related studies on similar pyridazinone derivatives have shown promising results as monoamine oxidase (MAO) inhibitors. For instance, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potential for neuroprotective applications .
  • Cytotoxicity Studies : Research into the cytotoxic effects of related compounds revealed varying levels of toxicity. For example, T6 was found to have an IC50 value of 120.6 µM against healthy fibroblast cells, suggesting a favorable safety profile compared to other derivatives which caused significant cell death at lower concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound A : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()

  • Key Differences : The piperazine ring is substituted with a 2-fluorophenyl group instead of a 4-fluoro-3-methylphenyl sulfonyl group.
  • Impact: The absence of the sulfonyl group reduces electronegativity and may decrease binding to polar targets.

Compound B : 3-[4-(2,4-Difluorophenyl)sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ()

  • Key Differences : The sulfonyl group is attached to a 2,4-difluorophenyl ring, and the pyridazine 6-position features a pyrazole substituent instead of 2-methoxyphenyl.
  • Impact: The 2,4-difluorophenyl sulfonyl group increases electron-withdrawing effects compared to the 4-fluoro-3-methylphenyl analog, possibly enhancing metabolic stability.

Pyridazine Core Modifications

Compound C: 6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine ()

  • Key Differences: The pyridazine core is fused with a pyrazole ring, and the 6-position contains a 2,4-difluorophenoxy group.
  • The phenoxy group at C6 introduces a different spatial orientation compared to the piperazine-linked substituent in the target compound, affecting binding kinetics .

Compound D : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one ()

  • Key Differences: A pyridazinone core replaces pyridazine, with a propyl-linked piperazine group and a phenyl substituent at C4.
  • Impact: The ketone group in pyridazinone enhances polarity, which may reduce membrane permeability.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Key Substituents LogP* Reported Activity
Target Compound 470.52 4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazine 3.2 (est) Not explicitly reported
Compound A () 344.78 4-(2-Fluorophenyl)piperazine 2.8 Antidepressant screening
Compound B () 420.45 4-(2,4-Difluorophenyl)sulfonyl, 3-methylpyrazole 2.5 Anticancer (in silico)
Compound C () 383.34 Pyrazolo[4,3-c]pyridazine core 3.0 Antinociceptive (hypothesized)
Compound D () ~450 (est) Pyridazinone core, propyl-piperazine linker 2.1 Anticancer (in vitro)

*LogP values estimated using fragment-based methods.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of the piperazine ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Nucleophilic substitution to couple the sulfonylated piperazine with the pyridazine core.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methoxyphenyl group .

Q. Critical parameters :

  • Temperature : Lower temperatures (0–5°C) improve sulfonylation selectivity.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (>95% by integration).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~470 g/mol).
  • X-ray Crystallography : Resolves 3D conformation, including sulfonyl-piperazine torsion angles (~60°–80°) .

Q. Example data :

TechniqueKey Observations
¹H NMR (DMSO-d₆)δ 8.2 ppm (pyridazine H), δ 3.8 ppm (OCH₃)
X-rayDihedral angle: 72.3° between rings

Q. What are the established SAR patterns for pyridazine derivatives targeting neurological receptors?

Key structural determinants of activity:

  • Sulfonyl-piperazine moiety : Enhances binding to serotonin receptors (5-HT₆/5-HT₇ subtypes).
  • 2-Methoxyphenyl group : Increases blood-brain barrier permeability due to lipophilicity (logP ~3.2).
  • Fluoro substituent : Improves metabolic stability by reducing CYP450 oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar pyridazine derivatives?

Methodological approach :

Comparative assays : Test the compound against the same receptor panels (e.g., kinase/GPCR screens) under standardized conditions .

Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing fluorine with chlorine) to isolate substituent effects .

Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with conflicting targets (e.g., PDE4 vs. 5-HT receptors) .

Q. What strategies optimize regioselectivity during sulfonylation of the piperazine ring?

  • Solvent screening : Use non-polar solvents (toluene) to favor N-sulfonylation over O-sulfonation.
  • Temperature gradients : Slow addition of sulfonyl chloride at –10°C minimizes di-sulfonylation.
  • Protecting groups : Temporarily block the secondary amine with Boc groups .

Q. How does the 2-methoxyphenyl substituent’s electronic configuration influence binding affinity?

  • Electron-donating methoxy group : Stabilizes charge-transfer interactions with aromatic residues (e.g., Tyr in kinase active sites).
  • Computational validation : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding hotspots .

Q. What protocols assess environmental fate and ecological risks of this compound?

  • Hydrolysis studies : Monitor degradation at pH 3–9 (50°C, 7 days) via LC-MS.
  • Bioaccumulation assays : Measure logKₒw (octanol-water) and BCF (bioconcentration factor) in zebrafish models .

Q. Example stability data :

ConditionHalf-life (days)Major Degradants
pH 7.4, 37°C12.3Des-methyl analog
UV light (254 nm)2.8Sulfoxide derivative

Q. Which computational models predict metabolic pathways and toxicity profiles?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).
  • Molecular Dynamics (MD) : Simulate liver microsome interactions to identify reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

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